

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-817399

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Compound of Interest

Compound Name: BMS-457
Cat. No.: B10827071

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of BMS-817399 was discontinued after a Phase 2 clinical trial showed no evidence of clinical efficacy in patients with rheumatoid arthritis, despite being safe and well-tolerated. This document summarizes the publicly available pharmacokinetic and pharmacodynamic data for informational and research purposes.

Introduction

BMS-817399 is a novel, orally bioavailable, high-affinity antagonist of the C-C chemokine receptor 1 (CCR1).^[1] CCR1 is a key receptor in the inflammatory cascade, mediating the migration of immune cells such as monocytes and macrophages to sites of inflammation. By blocking this receptor, BMS-817399 was investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of BMS-817399 based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of BMS-817399 was evaluated in a Phase 2 clinical trial in patients with moderate to severe rheumatoid arthritis.

Table 1: Summary of Clinical Pharmacokinetic Parameters of BMS-817399

Parameter	200 mg BID	400 mg BID
Estimated Steady-State Trough Concentration	> In vivo functional IC90 for MIP-1 α (~17)	> In vivo functional IC90 for MIP-1 α (~46)

Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT01404585).

Pharmacodynamics

The pharmacodynamic effects of BMS-817399 were assessed through target engagement biomarkers in the Phase 2 clinical trial.

Target Engagement

Administration of BMS-817399 led to a dose-dependent increase in the serum concentrations of CCR1 ligands, Macrophage Inflammatory Protein-1 α (MIP-1 α) and MIP-1 β . This elevation confirmed that the drug was engaging with and blocking the CCR1 receptor, preventing the natural clearance of its ligands.^[1]

Experimental Protocols

Phase 2 Clinical Trial (NCT01404585)

A multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of BMS-817399 in adults with active, moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.

Inclusion Criteria:

- Diagnosis of rheumatoid arthritis for at least 6 months.
- Active disease with at least 6 tender and 6 swollen joints (28-joint count).
- Elevated C-reactive protein (CRP) levels.
- Stable methotrexate therapy.

Treatment Arms:

- BMS-817399 200 mg administered orally twice daily (BID).
- BMS-817399 400 mg administered orally twice daily (BID).
- Placebo administered orally twice daily (BID).

Primary Outcome Measures:

- Change from baseline in Disease Activity Score 28 (DAS28-CRP) at week 12.

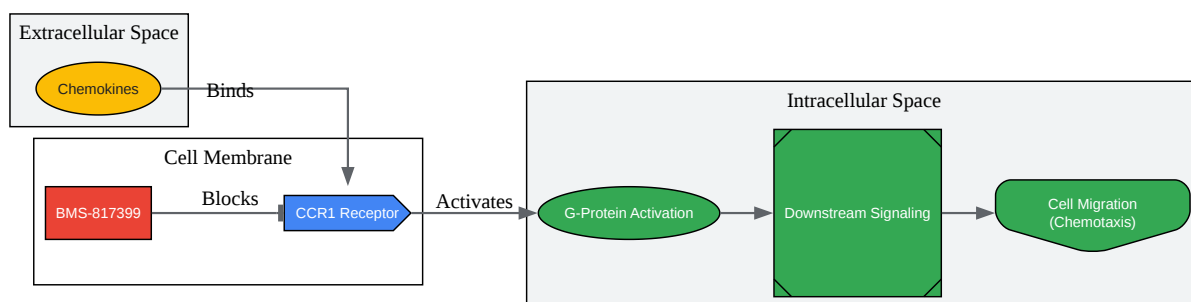
Pharmacokinetic and Pharmacodynamic Assessments:

- Blood samples were collected to determine the steady-state trough concentrations of BMS-817399.
- Serum levels of CCR1 ligands (MIP-1 α and MIP-1 β) were measured to assess target engagement.

Signaling Pathways and Experimental Workflows

Mechanism of Action: CCR1 Antagonism

BMS-817399 acts as a competitive antagonist at the CCR1 receptor. In inflammatory conditions such as rheumatoid arthritis, chemokines like MIP-1 α (CCL3) and RANTES (CCL5) are released and bind to CCR1 on the surface of immune cells. This binding initiates a signaling cascade that leads to chemotaxis, the directed migration of these cells to the inflamed synovium. By blocking this interaction, BMS-817399 was intended to reduce the infiltration of inflammatory cells into the joints, thereby ameliorating the signs and symptoms of the disease.

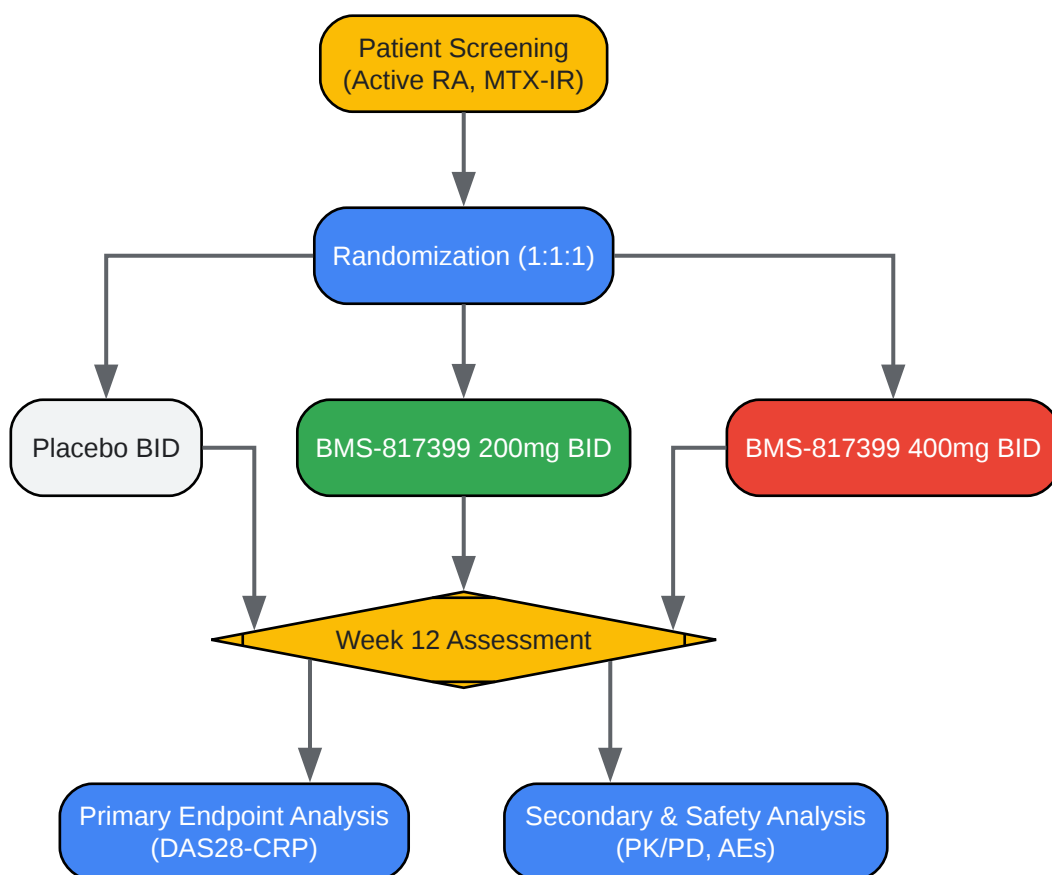


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Mechanism of Action of BMS-817399 as a CCR1 Antagonist.

Phase 2 Clinical Trial Workflow

The workflow of the Phase 2 clinical trial for BMS-817399 involved screening and enrolling patients with active rheumatoid arthritis, randomizing them to one of the three treatment arms, and following them for 12 weeks to assess the primary efficacy endpoint, as well as safety, tolerability, and pharmacokinetic/pharmacodynamic parameters.



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References

- 1. researchgate.net [researchgate.net]
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